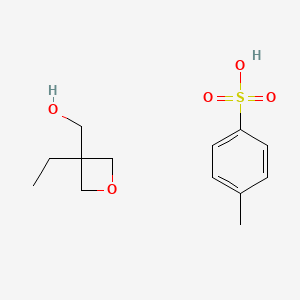
3-Oxetanemethanol, 3-ethyl-, 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxetanemethanol, 3-ethyl-, 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H20O5S and a molecular weight of 288.36 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Oxetanemethanol, 3-ethyl-, 4-methylbenzenesulfonate involves several steps. One common method includes the reaction of 3-ethyl-3-oxetanemethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under controlled temperature conditions to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
3-Oxetanemethanol, 3-ethyl-, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Scientific Research Applications
3-Oxetanemethanol, 3-ethyl-, 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of UV-curable coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of 3-Oxetanemethanol, 3-ethyl-, 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s molecular structure allows it to interact with different molecular targets, facilitating the formation of new chemical bonds and the transformation of substrates .
Comparison with Similar Compounds
3-Oxetanemethanol, 3-ethyl-, 4-methylbenzenesulfonate can be compared with other similar compounds such as:
3-Ethyl-3-oxetanemethanol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
3-Methyl-3-oxetanemethanol: Another related compound used in the synthesis of polymers and other complex molecules.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
237403-65-5 |
|---|---|
Molecular Formula |
C13H20O5S |
Molecular Weight |
288.36 g/mol |
IUPAC Name |
(3-ethyloxetan-3-yl)methanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H12O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-6(3-7)4-8-5-6/h2-5H,1H3,(H,8,9,10);7H,2-5H2,1H3 |
InChI Key |
GUEAQPZYWKOLSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















